Hydroxychloroquine sulfate
Overview
Description
Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus erythematosus, and other autoimmune diseases . This compound is a derivative of chloroquine with a hydroxyl group added to reduce toxicity and side effects .
Mechanism of Action
Target of Action
Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also has immunomodulatory properties, making it useful for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are Toll-like receptors (TLR-7 and TLR-9) . These receptors play a significant role in the innate immune response and in autoimmune disease .
Mode of Action
HCQ is a weak base that accumulates in the lysosomes of cells, raising the pH of the vacuole . This activity interferes with the ability of parasites to proteolyze hemoglobin, preventing their normal growth and replication . In the context of autoimmune diseases, HCQ can interfere with the activation of TLRs, which can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also interferes with the endocytic pathway, restricts pH-mediated spike protein cleavage at the angiotensin-converting enzyme 2 (ACE2) binding site, and prevents cytokine storm .
Biochemical Pathways
HCQ affects several biochemical pathways. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These effects alter several aspects of the immune system, resulting in reduced pro-inflammatory cytokine production .
Pharmacokinetics
HCQ is absorbed completely and rapidly by oral administration, but it has a prolonged half-life for elimination . The pharmacokinetic properties determined include maximum concentration (C max), time to reach maximum concentration (T max), area under the curve from zero to the last measurable concentration (AUC 0–t), area under the curve from zero to infinity (AUC 0–∝), and half-life (t 1/2) .
Result of Action
The molecular and cellular effects of HCQ’s action include the inhibition of cytokine production, modulation of co-stimulatory molecules, and interference with the activation of TLRs . These effects can prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, HCQ is ecologically persistent and bioaccumulative, and it has been identified as an emerging pollutant intensified by the COVID-19 pandemic . Administration and excretion of HCQ, along with its toxic metabolites, can contaminate surface and groundwater . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .
Biochemical Analysis
Biochemical Properties
Hydroxychloroquine sulfate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes . The nature of these interactions primarily involves hydrophobic interactions along with certain hydrogen bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit SARS-CoV-2 infection in vitro . It also has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in SLE and control autoimmune disease activity during pregnancies .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . These drugs interfere with lysosomal activity and autophagy, interact with membrane stability, alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life after drug discontinuation and it has a QT prolongation effect even after short-term courses of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is demonstrated to be 40% less toxic in animals than chloroquine . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly defined.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not clearly defined in the literature. Given its known mechanisms of action, it is likely that the drug localizes to acidic compartments such as lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydroxychloroquine sulfate involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by reacting hydroxychloroquine with sulfuric acid to produce this compound . The reaction conditions are optimized to achieve high yield and purity, making the process suitable for industrial production .
Industrial Production Methods
In industrial settings, this compound is produced by condensing 4,7-dichloroquinoline with the hydroxychloroquine side chain in the presence of a catalyst. The resulting hydroxychloroquine is then reacted with sulfuric acid to form this compound . This method ensures a high yield and purity, meeting the requirements of the United States Pharmacopeia .
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine sulfate undergoes various chemical reactions, including:
Oxidation: Hydroxychloroquine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert hydroxychloroquine to its corresponding amine derivatives.
Substitution: Hydroxychloroquine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxychloroquine compounds .
Scientific Research Applications
Hydroxychloroquine sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Hydroxychloroquine sulfate is often compared with other similar compounds, such as:
Chloroquine: Hydroxychloroquine is a derivative of chloroquine with a hydroxyl group added to reduce toxicity and side effects.
Methotrexate: Used for similar indications, such as rheumatoid arthritis, but with a different mechanism of action.
Prednisone: A glucocorticoid used for its anti-inflammatory effects, but with a different safety profile and side effects.
This compound is unique in its combination of antimalarial, immunomodulatory, and anti-inflammatory properties, making it a versatile and valuable compound in both research and clinical settings .
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-42-3 (Parent) | |
Record name | Hydroxychloroquine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047811 | |
Record name | Hydroxychloroquine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747-36-4 | |
Record name | Hydroxychloroquine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxychloroquine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxychloroquine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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